molecular formula C7H6ClF3N2O2 B3009706 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid CAS No. 2054953-38-5

3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid

Cat. No.: B3009706
CAS No.: 2054953-38-5
M. Wt: 242.58
InChI Key: OLSIWIYANZWHBU-UHFFFAOYSA-N
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Description

3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a trifluorobutanoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, leading to the formation of pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cyclocondensation reactions followed by purification processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. The trifluorobutanoic acid moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
  • 3-(4-Bromopyrazol-1-yl)-4,4,4-trifluorobutanoic acid
  • 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluoropentanoic acid

Uniqueness

3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c8-4-2-12-13(3-4)5(1-6(14)15)7(9,10)11/h2-3,5H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSIWIYANZWHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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